N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide
Description
N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a nicotinamide derivative featuring a bipyridinylmethyl substituent at the N-position and a cyclopentyloxy group at the 6-position of the pyridine ring. This compound is hypothesized to exhibit unique pharmacological properties due to its dual heterocyclic systems (nicotinamide and bipyridine) and lipophilic cyclopentyloxy moiety.
Properties
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-5-6-21(25-15-18)28-19-3-1-2-4-19)26-14-16-7-12-24-20(13-16)17-8-10-23-11-9-17/h5-13,15,19H,1-4,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXJCCPLEJCLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloronicotinic acid serves as a starting material for introducing the cyclopentyloxy group.
- Procedure :
Alternative Pathway: Mitsunobu Reaction
For substrates resistant to SNAr, Mitsunobu conditions (DIAD, PPh3) enable etherification using 6-hydroxynicotinic acid and cyclopentanol.
- Yield : 68–72% after recrystallization (ethanol/water).
Synthesis of 4-(Aminomethyl)-2,4'-Bipyridine
Bipyridine Core Construction
The 2,4'-bipyridine scaffold is assembled via cross-coupling:
- Suzuki-Miyaura Coupling :
Introduction of Aminomethyl Group
Functionalize the 4-position of the bipyridine core:
- Lithiation-Alkylation :
- Reductive Amination :
- Yield Comparison :
Method Yield (%) Purity (%) Lithiation 65 95 Reductive Amination 55 90
Amide Bond Formation
Carboxylic Acid Activation
Activate 6-(cyclopentyloxy)nicotinic acid using:
Coupling Reaction
Combine activated acid with 4-(aminomethyl)-2,4'-bipyridine:
- Stir in DCM or DMF at 0°C → RT for 12 hours.
- Purify via silica chromatography (EtOAc/MeOH 9:1) or recrystallization (acetone/hexane).
- Yield : 75–80% (EDCl/HOBt); 70% (acyl chloride route).
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
- X-ray Crystallography : Confirms planar amide linkage and bipyridine geometry (cf.).
Comparative Analysis of Methodologies
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Nicotinic Acid Modification | SNAr | High regioselectivity | Requires anhydrous conditions |
| Bipyridine Synthesis | Suzuki-Miyaura | Scalable, high yield | Pd catalyst cost |
| Amide Coupling | EDCl/HOBt | Mild conditions | Solvent removal challenges |
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, influencing cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows for strong binding to metal ions, which can modulate enzymatic activity or cellular signaling. The nicotinamide core is known to participate in redox reactions, influencing metabolic processes and energy production.
Comparison with Similar Compounds
Structural Features
The target compound’s nicotinamide core is modified with a [2,4'-bipyridin]-4-ylmethyl group and a cyclopentyloxy substituent. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Electron-Withdrawing Effects : Fluorophenyl substituents (as in 72b) introduce electron-withdrawing effects, which may modulate receptor binding . The bipyridine system in the target compound could enhance π-π stacking interactions.
- Steric Considerations : The bipyridinylmethyl group introduces steric bulk, possibly reducing binding affinity compared to smaller pyridinylmethyl analogs (e.g., 72b) .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that integrates elements of bipyridine and nicotinamide structures. This compound has garnered attention for its potential biological activities, particularly due to its structural components which suggest various pharmacological effects.
Chemical Structure and Properties
The compound features a bipyridine moiety, known for its coordination properties with metal ions, and a cyclopentyloxy group that enhances lipophilicity. The nicotinamide portion indicates possible interactions in biological systems, especially in metabolic pathways involving nicotinamide adenine dinucleotide (NAD) .
Structural Overview
| Component | Description |
|---|---|
| Bipyridine Moiety | Facilitates coordination with metal ions |
| Cyclopentyloxy Group | Increases lipophilicity and biological activity |
| Nicotinamide Portion | Implicated in NAD metabolism and potential therapeutic effects |
Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics. Research indicates that derivatives of nicotinamide often exhibit anti-inflammatory and neuroprotective properties. These effects are attributed to their ability to modulate NAD levels and influence cellular signaling pathways .
Key Findings from Research Studies
- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in various models. For instance, studies have demonstrated that nicotinamide derivatives can inhibit pro-inflammatory cytokines .
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
- Metabolic Regulation : By influencing NAD metabolism, this compound may play a role in managing conditions like diabetes, where NAD+ levels are crucial for insulin signaling .
Case Studies
Several studies have evaluated the pharmacological profiles of related compounds:
- A study on nicotinamide derivatives indicated their effectiveness in modulating inflammatory responses in animal models of asthma .
- Another research effort highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, suggesting potential applications in cognitive health .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nicotinamide | Pyridine derivative | Essential for NAD synthesis; widely studied |
| 6-(Cyclohexoxy)nicotinamide | Similar to target | Cyclohexane ring may alter solubility |
| N-Methyl-Nicotinamide | Methylated form | Known for metabolic pathways but lacks bipyridine |
The mechanism of action for this compound involves its interaction with various biological targets:
- Binding Affinity : The compound's bipyridine moiety allows it to bind effectively to enzymes involved in NAD metabolism.
- Cellular Signaling Modulation : By influencing pathways related to inflammation and cell survival, it has the potential to alter disease outcomes significantly .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling the nicotinamide core with functionalized bipyridine and cyclopentyloxy precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (DCM or DMF, 0–5°C) to link the nicotinamide and bipyridinylmethyl moieties .
- Etherification : Introduce the cyclopentyloxy group via nucleophilic substitution (K₂CO₃, DMF, 80°C) .
- Intermediate characterization : Monitor reactions via TLC and confirm intermediates using LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent connectivity and stereochemistry. For example, bipyridine protons appear as doublets (δ 7.5–8.5 ppm) with coupling constants (J = 4.8–6.0 Hz) .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., dihedral angles between aromatic planes) .
- HRMS : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 441.1563) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like fungal CYP51 or viral proteases (IC₅₀ determination via fluorometric/colorimetric substrates) .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance the compound’s antifungal or antiviral efficacy?
- Methodological Answer :
- Analog synthesis : Replace cyclopentyloxy with bulkier groups (e.g., cyclohexyl) or modify bipyridine substituents (e.g., electron-withdrawing Cl/CF₃) to probe steric/electronic effects .
- Activity correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity data. For example, increased lipophilicity may improve membrane permeability but reduce solubility .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, incubation time, and enzyme lot consistency.
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular infectivity models (e.g., plaque reduction assays) .
- Meta-analysis : Compare datasets across labs using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier conditions .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to fungal CYP51 (PDB: 1EA1). Focus on hydrogen bonds between the nicotinamide carbonyl and heme Fe³⁺ .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability and identify key residues (e.g., Tyr118 in HIV-1 RNase H) .
Q. How do structural analogs (e.g., thiophene or triazole derivatives) compare in terms of mechanism and selectivity?
- Methodological Answer :
- Comparative crystallography : Overlay X-ray structures of analogs (e.g., thiophene-substituted vs. bipyridine derivatives) to identify conserved binding motifs .
- Selectivity profiling : Screen against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling arrays. For example, trifluoromethyl groups may reduce off-target binding due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
